molecular formula C16H32O2 B086709 Methyl 3,7,11-trimethyldodecanoate CAS No. 1001-08-7

Methyl 3,7,11-trimethyldodecanoate

Cat. No.: B086709
CAS No.: 1001-08-7
M. Wt: 256.42 g/mol
InChI Key: YMFMGLHUWRLVMT-UHFFFAOYSA-N
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Description

Methyl 3,7,11-trimethyldodecanoate, also known as this compound, is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 256.42 g/mol. The purity is usually 95%.
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Properties

CAS No.

1001-08-7

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

methyl 3,7,11-trimethyldodecanoate

InChI

InChI=1S/C16H32O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h13-15H,6-12H2,1-5H3

InChI Key

YMFMGLHUWRLVMT-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CC(=O)OC

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CC(=O)OC

Synonyms

3,7,11-Trimethyldodecanoic acid methyl ester

Origin of Product

United States

Preparation Methods

Farnesol-Based Synthesis

Farnesol, a sesquiterpene alcohol, serves as a primary precursor for methyl 3,7,11-trimethyldodecanoate. The synthesis involves acetylation, oxidation, and esterification steps.

Acetylation and Purification
Crude farnesol undergoes acetylation with acetic anhydride in the presence of pyridine or 4-dimethylaminopyridine (DMAP). The resultant farnesyl acetate is purified via silicic acid column chromatography, achieving >95% purity as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Oxidation and Chain Shortening
The acetate is oxidized using Jones reagent (CrO₃ in H₂SO₄) to yield 3,7,11-trimethyldodecanoic acid. This step selectively cleaves the terminal double bond while preserving the methyl branches. Subsequent esterification with methanol and sulfuric acid produces the target methyl ester.

Key Analytical Data

  • Yield : 68–72% over three steps.

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1170 cm⁻¹ (C–O ester).

  • ¹H NMR (CDCl₃) : δ 3.65 (s, 3H, COOCH₃), 1.25–1.35 (m, 15H, CH₂ and CH), 0.85–0.90 (m, 9H, CH₃).

Phytol-Derived Synthesis

Phytol, a diterpene alcohol, offers an alternative route through Barbier-Wieland degradation.

Oxidation to Phytone
Phytol is oxidized with KMnO₄ in acetone to form phytone (2,6,10,14-tetramethylpentadecan-2-one). This intermediate undergoes Barbier-Wieland degradation using phenylmagnesium bromide, followed by dehydration and oxidation to yield 3,7,11-trimethyldodecanoic acid.

Esterification and Purification
The acid is esterified with diazomethane (CH₂N₂) in diethyl ether, yielding this compound. Purification via vacuum distillation affords 65–70% yield.

Arndt-Eistert Homologation

The Arndt-Eistert reaction extends carbon chains while preserving stereochemistry, making it suitable for synthesizing branched esters.

Reaction Setup
3,7,11-Trimethyldecanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Treatment with diazomethane generates the diazoketone, which undergoes Wolff rearrangement in the presence of silver oxide (Ag₂O) and methanol to yield the homologated ester.

Optimization Notes

  • Temperature : −10°C to prevent diazoketone decomposition.

  • Yield : 60–65% after silica gel chromatography.

Stereoselective Synthesis via Chiral Pool Strategies

Isopulegol as a Chiral Precursor

(−)-Isopulegol, a monoterpene alcohol, is oxidized to isopulegone using Jones reagent. Stereospecific reduction with L-selectride [(CH₃)₂CHCH₂]₃B·Li⁺ at −78°C produces cis-diol intermediates, which are further functionalized via Grignard reactions and esterification.

Critical Steps

  • Oxidation : CrO₃ in H₂SO₄/acetone, 0°C, 2 h.

  • Reduction : L-selectride in tetrahydrofuran (THF), −78°C, 1 h.

Yield : 55–60% over four steps.

Comparative Analysis of Methods

MethodPrecursorStepsYield (%)Purity (%)Key Advantage
Farnesol AcetylationFarnesol368–72>95Scalability
Phytol OxidationPhytol465–7090Availability of phytol
Arndt-EistertDecanoic Acid360–6585Stereochemical fidelity
Isopulegol RouteIsopulegol455–6088Enantioselectivity

Challenges and Optimization Strategies

Purification Difficulties

Branched esters often co-elute with byproducts on silica gel. Reverse-phase HPLC with C18 columns and isocratic elution (90:10 methanol/water) improves resolution.

Side Reactions

  • Over-Oxidation : Controlled addition of Jones reagent at 0°C minimizes ketone formation.

  • Ester Hydrolysis : Anhydrous conditions during esterification prevent acid-catalyzed hydrolysis .

Q & A

What synthetic methodologies are commonly employed to prepare Methyl 3,7,11-trimethyldodecanoate, and how are stereochemical outcomes controlled?

Basic Research Question
this compound is synthesized via hydrogenation of unsaturated precursors or esterification of the corresponding acid. For example, hydrogenation of methyl (3R,7RS)-3,7,11-trimethyldodeca-2,6-dienoate over palladium catalysts yields the saturated ester . Stereochemical control is achieved using chiral catalysts or resolving agents. Purity is confirmed via gas chromatography (GC) and nuclear magnetic resonance (NMR) .

What analytical techniques are most effective for verifying the structural integrity and enantiomeric purity of this compound?

Basic Research Question
Key methods include:

  • NMR with chiral shift reagents : Europium-based reagents resolve enantiomers by splitting signals (e.g., C3 methyl group in CDCl₃ or CS₂) .
  • High-performance liquid chromatography (HPLC) : Diastereomeric amides, formed by reacting the ester with chiral amines, are separated on silica columns .
  • Gas chromatography-mass spectrometry (GC-MS) : Used to confirm molecular weight and fragmentation patterns .

How does stereochemistry influence the biological activity of this compound in insect pheromone studies?

Advanced Research Question
Stereochemical variations significantly impact bioactivity. For example, in related esters like methyl 2,6,10-trimethyltridecanoate, the 2S,6R,10S isomer attracts insects, while 2R,6S,10S acts as a repellent . Methodologies include:

  • Stereoselective synthesis : Hydrogenation with chiral catalysts to produce specific isomers .
  • Behavioral bioassays : Testing isomers in controlled environments to quantify attraction/repellency .
  • Cross-validation : Correlating NMR/HPLC enantiomer ratios with bioassay results to establish structure-activity relationships .

What strategies resolve contradictions in enantiomer ratio data obtained from NMR and HPLC analyses?

Advanced Research Question
Discrepancies arise due to differences in sensitivity or derivatization efficiency. Solutions include:

  • Method triangulation : Combining NMR (direct measurement) and HPLC (indirect via diastereomers) to cross-validate results .
  • Calibration with standards : Using enantiomerically pure references to normalize data .
  • Statistical analysis : Applying weight-of-evidence frameworks to reconcile conflicting datasets, as outlined in EU regulatory guidelines .

How can researchers optimize experimental designs to study the ecological roles of this compound in semiochemical systems?

Advanced Research Question
Key approaches:

  • Field trapping assays : Deploying racemic mixtures and enantiomerically enriched samples to compare insect attraction rates .
  • Microencapsulation : Stabilizing the compound in slow-release formulations for long-term ecological studies .
  • GC-MS metabolomics : Profiling volatile organic compounds in natural habitats to identify co-occurring synergists or antagonists .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
While specific data for this compound is limited, general guidelines for methyl esters include:

  • Ventilation : Use fume hoods to avoid inhalation .
  • Personal protective equipment (PPE) : Gloves and safety goggles to prevent skin/eye contact .
  • Waste disposal : Follow institutional protocols for organic solvents and ester derivatives .

How do structural modifications (e.g., saturation, halogenation) alter the physicochemical properties of this compound?

Advanced Research Question
Modifications impact volatility, stability, and bioactivity:

  • Saturation : Hydrogenation reduces reactivity, increasing shelf-life but potentially decreasing pheromone activity .
  • Halogenation : Introducing chlorine (e.g., Ethyl 11-chloro-3,7,11-trimethyl-2-dodecanoate) enhances electrophilic properties, altering interaction with insect olfactory receptors .
  • Epoxidation : Epoxy derivatives (e.g., 3,7,11-trimethyl-10,11-epoxydodecanoate) exhibit prolonged environmental persistence .

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